molecular formula C14H9NO2 B1217360 N-Phenylphthalimide CAS No. 520-03-6

N-Phenylphthalimide

Cat. No. B1217360
CAS RN: 520-03-6
M. Wt: 223.23 g/mol
InChI Key: MFUPLJQNEXUUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04166125

Procedure details

A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated at 140° to 145° C. for 50 minutes, and to the reaction mixture is added water (50 ml). The resulting powder is collected by filtration, washed with 10% aqueous potassium carbonate solution (50 ml) and water (100 ml), and dried to give colorless powder (28 g, 97%). Recrystallization from acetic acid gives colorless needles.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:13]1([N:12]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:6])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
14 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 140° to 145° C. for 50 minutes
Duration
50 min
FILTRATION
Type
FILTRATION
Details
The resulting powder is collected by filtration
WASH
Type
WASH
Details
washed with 10% aqueous potassium carbonate solution (50 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.